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Compound of Interest

Compound Name:
5-(Bromomethyl)pyrimidine

hydrobromide

CAS No.: 126230-76-0

Cat. No.: B3046656

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7]
5-(Bromomethyl)pyrimidine hydrobromide (CAS: 93224-07-8) is a specialized electrophile

used extensively in the synthesis of kinase inhibitors, antivirals, and statin intermediates (e.g.,

Rosuvastatin analogs). It serves as a "heteroaryl-methyl" building block, allowing the

introduction of the pyrimidin-5-ylmethyl moiety onto nucleophilic scaffolds (amines, thiols, and

active methylenes).

Unlike benzyl bromide, this reagent is supplied as the hydrobromide salt. This is a critical

formulation choice: the free base, 5-(bromomethyl)pyrimidine, is inherently unstable. It is prone

to rapid self-alkylation (polymerization) and hydrolysis due to the high electrophilicity of the

methylene carbon activated by the electron-deficient pyrimidine ring.

Chemical Specifications

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3046656#bc-rfq
https://www.benchchem.com/product/b3046656/docs?utm_src=pdf-body#application-note-optimization-of-alkylation-reactions-using-5-bromomethyl-pyrimidine-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Notes

Formula
Supplied as the salt for

stability.

MW 253.92 g/mol Includes the HBr counterion.[1]

Appearance Off-white to beige solid
Hygroscopic; store under inert

gas.

Melting Point ~255°C (dec.)[2] Decomposes upon melting.

Solubility DMSO, DMF, Methanol
Limited solubility in non-polar

solvents (DCM, Toluene).

Storage 2-8°C, Desiccated
Hydrolysis releases HBr and

inactive alcohol.

Reaction Engineering: Handling the "Hidden"
Variables
Successful utilization of this reagent requires a specific "activation" strategy. You cannot simply

add it to a reaction mixture like a standard alkyl halide. The HBr counterion must be neutralized

in situ to release the reactive free base, but this must be done in the presence of the

nucleophile to capture the unstable intermediate immediately.

The In Situ Neutralization Strategy
Stoichiometry: You must use at least 2.0 - 2.5 equivalents of base.

1st Eq: Neutralizes the HBr salt attached to the pyrimidine.

2nd Eq: Neutralizes the proton generated during the nucleophilic substitution (

).

The "Free Base Trap": Never neutralize this reagent in the absence of your nucleophile. The

free base will polymerize within minutes in concentrated solution.
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Catalyst Selection
Finkelstein Catalysts (KI / TBAI): The addition of Potassium Iodide (KI) or

Tetrabutylammonium Iodide (TBAI) (0.1 eq) is highly recommended. This converts the

bromide to a highly reactive iodide in situ, accelerating the reaction rate and allowing for

milder temperatures, which preserves the unstable pyrimidine ring.

Cesium Effect: For weak nucleophiles, Cesium Carbonate (

) is superior to Potassium Carbonate (

) due to the "cesium effect" (higher solubility in organic solvents and weaker ion pairing),
which enhances the nucleophilicity of the substrate.

Mechanistic & Reaction Scope Visualization
The following diagrams illustrate the reaction pathways and the critical neutralization step.

Diagram 1: Reaction Landscape and Scope[10]
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Figure 1: The reagent requires activation to the free base, which must be immediately

intercepted by a nucleophile to prevent polymerization.[3]
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Diagram 2: Mechanistic Pathway ( with In Situ
Activation)
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Figure 2: Stepwise mechanism highlighting the optional Finkelstein exchange to improve

reactivity.

Experimental Protocols
Protocol A: Standard N-Alkylation (Amines/Anilines)
Best for: Secondary amines, anilines, and nitrogen heterocycles.

Reagents:
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Substrate (Amine): 1.0 equiv[4]

5-(Bromomethyl)pyrimidine HBr: 1.2 equiv

Base:

(2.5 equiv) or DIPEA (3.0 equiv)

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Catalyst: TBAI (0.1 equiv) - Optional but recommended for sterically hindered amines.

Procedure:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

the Amine substrate (1.0 eq) in anhydrous MeCN (0.1 M concentration).

Base Addition: Add

(2.5 eq). Stir for 10 minutes at room temperature to ensure a homogeneous suspension.

Reagent Addition: Add 5-(Bromomethyl)pyrimidine HBr (1.2 eq) in a single portion.

Critical Step: If using TBAI (0.1 eq), add it simultaneously with the bromide.

Reaction: Seal the flask and stir at 60°C for 4–12 hours.

Monitoring: Monitor by LC-MS. Look for the mass of Product (M+H). If the free base is

visible but not reacting, increase temp to 80°C.

Workup:

Cool to room temperature.[2][5][6]

Filter off inorganic salts through a Celite pad.

Concentrate the filtrate under reduced pressure.[2]
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Purification: Flash column chromatography (DCM/MeOH gradient) is usually required to

remove traces of unreacted pyrimidine derivatives.

Protocol B: C-Alkylation (Active Methylenes)
Best for: Diethyl malonate, beta-keto esters.

Reagents:

Substrate (Active Methylene): 1.0 equiv

5-(Bromomethyl)pyrimidine HBr: 1.1 equiv

Base: NaH (60% dispersion in oil): 2.5 equiv

Solvent: Dry THF or DMF (0°C to RT)

Procedure:

Deprotonation: To a suspension of NaH (2.5 eq) in dry THF at 0°C under Argon, add the

Active Methylene substrate dropwise. Stir for 30 min at 0°C until gas evolution ceases

(formation of enolate).

Reagent Activation: In a separate vial, suspend 5-(Bromomethyl)pyrimidine HBr (1.1 eq) in

minimal dry DMF.

Note: Do not add base to this vial. The enolate in the main flask will act as the base.

Addition: Add the bromide suspension dropwise to the enolate solution at 0°C.

Reaction: Allow to warm to room temperature and stir for 12 hours.

Quench: Carefully quench with saturated

solution. Extract with EtOAc.[2]
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Observation Root Cause Corrective Action

Low Yield / Polymer Formation

Reagent was neutralized

before nucleophile was

present.

Ensure nucleophile and base

are mixed before adding the

bromide salt.

No Reaction (SM Recovery)
HBr salt killed the base; pH is

too low.

Check pH. Ensure >2.5 eq of

base is used. Switch to a

stronger base (e.g., NaH or

instead of

).

Hydrolysis Product (Alcohol)
Wet solvent or hygroscopic

base.

Use anhydrous solvents

(DMF/MeCN) and dry

glassware. The HBr salt is very

hygroscopic.

Reagent Decomposition
Reaction temperature too high

(>100°C).

Add TBAI (0.1 eq) and lower

temperature to 60°C.

Pyrimidine methylenes are

thermally sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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